Product packaging for Evatanepag Sodium(Cat. No.:CAS No. 223490-49-1)

Evatanepag Sodium

Cat. No.: B1260817
CAS No.: 223490-49-1
M. Wt: 490.5 g/mol
InChI Key: SVNBMCJEDANCKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Prostaglandin (B15479496) E2 (PGE2) and its E-Prostanoid Receptors (EPs)

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid compounds derived from arachidonic acid. It is synthesized by a variety of cells and tissues throughout the body and exerts a broad spectrum of biological effects. nih.govplos.org These effects are not mediated by a single mechanism but rather through its interaction with a family of four distinct G protein-coupled receptors (GPCRs) known as E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. nih.govplos.org

These seven-transmembrane domain receptors are distinguished by their unique amino acid sequences, ligand-binding profiles, and, most importantly, their downstream signal transduction pathways. nih.gov

EP1 receptors are coupled to Gαq proteins, and their activation leads to an increase in intracellular calcium levels. nih.govjci.org

EP2 and EP4 receptors are both coupled to Gαs proteins, and their stimulation results in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govjci.orgnih.gov

EP3 receptors , in contrast, are coupled to Gαi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. nih.gov

This diversity in signaling pathways allows PGE2 to have varied and sometimes opposing effects depending on the specific EP receptor subtypes expressed in a given cell or tissue. nih.gov

Significance of EP2 Receptor Agonists in Biological and Pharmacological Investigations

The development of selective EP2 receptor agonists has been instrumental in elucidating the specific functions of this receptor subtype, independent of the other EP receptors. Activation of the EP2 receptor has been implicated in a range of physiological processes, including vasodilation, immune modulation, and bone formation. nih.govnih.gov In the context of inflammation, EP2 receptor signaling can have both pro- and anti-inflammatory effects depending on the cellular context. wikipedia.org For instance, it can suppress certain inflammatory responses in immune cells. wikipedia.org

Furthermore, research has highlighted the therapeutic potential of targeting the EP2 receptor for various conditions. nih.govpatsnap.com For example, EP2 receptor agonism has been investigated for its potential in promoting bone healing and for its anti-inflammatory effects in conditions like asthma. patsnap.commedchemexpress.commedchemexpress.com The availability of selective agonists allows researchers to explore these potential therapeutic applications in preclinical models.

Historical Context and Discovery of Evatanepag (B1671788) Sodium as a Research Tool

The quest for selective EP receptor modulators arose from the desire to overcome the limitations of non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit cyclooxygenase (COX) enzymes and thereby reduce the production of all prostaglandins, leading to potential side effects. tacir.pro The discovery of distinct EP receptor subtypes opened the door to developing more targeted therapies.

Evatanepag, also known by its code name CP-533,536, was discovered and developed by Pfizer. ncats.iomedkoo.comncats.io It was identified as a non-prostanoid, potent, and selective EP2 receptor agonist. medchemexpress.commedchemexpress.commedchemexpress.eu This was a significant advancement, as many earlier EP2 agonists were either not sufficiently selective or possessed a prostanoid-like structure, which could lead to off-target effects. nih.gov Evatanepag's distinct chemical structure and high selectivity for the EP2 receptor made it an invaluable tool for precisely studying the receptor's function. nih.gov

Current Landscape of EP2 Agonist Research and Evatanepag Sodium's Role

The field of EP2 agonist research continues to be active, with ongoing efforts to understand the receptor's role in various diseases and to develop new therapeutic agents. patsnap.com this compound remains a widely used research compound due to its well-characterized potency and selectivity. medchemexpress.commedchemexpress.commedchemexpress.eu It is frequently employed in in vitro and in vivo studies to probe the physiological and pathophysiological roles of the EP2 receptor.

For instance, research has utilized Evatanepag to investigate the EP2 receptor's role in bone formation, demonstrating its ability to induce local bone growth. medchemexpress.commedchemexpress.cominvivochem.com Studies have also explored its effects on mast cell activity, suggesting a potential role for EP2 agonists in allergic diseases. nih.gov The compound's ability to selectively activate the EP2 receptor allows for a clear attribution of observed effects to this specific signaling pathway.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Name This compound biozol.de
Synonyms CP-533,536 sodium salt biozol.depatsnap.com
Molecular Formula C25H27N2NaO5S biozol.debiozol.de
Molecular Weight 490.55 g/mol biozol.debiozol.de
Mechanism of Action Prostanoid EP2 receptor agonist ebi.ac.uk
Target Prostanoid EP2 receptor ebi.ac.uk
In Vitro Potency (EC50) 0.3 nM medkoo.cominvivochem.com
In Vitro Potency (IC50 for rEP2) 50 nM invivochem.comselleck.co.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N2NaO5S B1260817 Evatanepag Sodium CAS No. 223490-49-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

223490-49-1

Molecular Formula

C25H27N2NaO5S

Molecular Weight

490.5 g/mol

IUPAC Name

sodium 2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate

InChI

InChI=1S/C25H28N2O5S.Na/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29;/h4-15H,16-18H2,1-3H3,(H,28,29);/q;+1/p-1

InChI Key

SVNBMCJEDANCKY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)[O-])S(=O)(=O)C3=CN=CC=C3.[Na+]

Origin of Product

United States

Evatanepag Sodium: Molecular Characterization and Classification

Chemical Nomenclature and Synonyms

Evatanepag (B1671788) sodium is identified by several names and code designations across scientific literature and chemical registries. Its systematic chemical name is Sodium 2-(3-{[({[4-(1,1-dimethylethyl)phenyl]methyl})(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetate. selleckchem.com

The compound is widely known by its code designation, CP-533,536, which often refers to the free acid form of the molecule. researchgate.net The sodium salt is specifically designated as CP-533,536-02. selleckchem.com

Identifier TypeIdentifier
USANEvatanepag Sodium
Code Designation (Sodium Salt)CP-533,536-02
Synonym (Free Acid)CP-533,536
CAS Number (Sodium Salt)223490-49-1
CAS Number (Free Acid)223488-57-1

Structural Classification: Non-Prostanoid and Sulfonamide Derivative

From a structural standpoint, Evatanepag is classified as a non-prostanoid agonist. medchemexpress.com Unlike endogenous prostaglandins (such as PGE2) and their direct structural analogs which are based on a prostanoic acid skeleton, Evatanepag's molecular architecture is unrelated to this lipid compound family. nih.gov

Its chemical structure is characterized as a pyridyl sulfonamide. researchgate.netnih.gov This classification is based on the presence of a sulfonamide group (-S(=O)2-N-) where the sulfur atom is attached to a pyridine (B92270) ring. This structural feature is central to its molecular identity and interaction with its receptor target.

Receptor Target Specificity and Selectivity Profiling

Evatanepag is a potent and highly selective agonist for the E-prostanoid receptor 2 (EP2), a subtype of the prostaglandin (B15479496) E2 (PGE2) receptor. nih.gov Its pharmacological profile has been characterized through various in vitro assays to determine its potency, selectivity, and binding affinity.

EP2 Receptor Agonism Potency

The potency of Evatanepag as an EP2 receptor agonist has been quantified in functional assays. It has been shown to be a potent agonist with an EC50 of 0.3 nM. researchgate.netinvivochem.com In studies using HEK-293 cells stably transfected with the rat EP2 receptor, Evatanepag (as CP-533,536) demonstrated the ability to increase intracellular cAMP levels, with an IC50 value of 50 nM. selleckchem.commedchemexpress.compnas.org This increase in cAMP is a characteristic signaling pathway for the Gs-coupled EP2 receptor. nih.gov

Comparative Selectivity against Other Prostanoid Receptors

A key characteristic of Evatanepag is its high selectivity for the EP2 receptor over other prostanoid receptors, including the other three PGE2 receptor subtypes (EP1, EP3, EP4) and receptors for other prostanoids like prostaglandin D2 (DP), prostaglandin F2α (FP), prostacyclin (IP), and thromboxane (TP). pnas.org

Research has demonstrated that CP-533,536 is more than 50-fold more selective for the EP2 receptor compared to the EP4 receptor. researchgate.netpnas.org The EP4 receptor is, like EP2, a Gs-coupled receptor that stimulates cAMP production, making selectivity between these two subtypes particularly significant. nih.gov

Assessment of Receptor Binding Affinity

Receptor binding assays have been used to quantify the affinity of Evatanepag for the EP2 receptor and to confirm its selectivity against a panel of other prostanoid receptors. In these assays, CP-533,536 was found to bind with high affinity to the rat EP2 receptor with an IC50 value of 50 nM. researchgate.netpnas.org In contrast, its binding affinity for the EP4 receptor was significantly lower, with an IC50 value greater than 3,200 nM. researchgate.netpnas.org The compound showed negligible binding to other prostanoid receptors, confirming its high selectivity profile. pnas.org

Receptor TargetBinding Affinity (IC50, nM)
EP250
EP4>3,200
DP (Prostaglandin D2 Receptor)>10,000
FP (Prostaglandin F2α Receptor)>10,000
IP (Prostacyclin Receptor)>10,000
TP (Thromboxane Receptor)>10,000

Data from studies on CP-533,536. pnas.org

Molecular Mechanisms of Action and Receptor Interaction Dynamics

G Protein-Coupled Receptor (GPCR) Signaling Pathway Engagement

The activation of the EP2 receptor by Evatanepag (B1671788) sodium directly engages the G protein-coupled receptor signaling pathway. nih.gov GPCRs are a large family of transmembrane receptors that play a pivotal role in cellular communication by transducing extracellular signals into intracellular responses. mdpi.comteachmephysiology.com The interaction between Evatanepag sodium and the EP2 receptor is a prime example of this fundamental biological process.

Upon agonist binding, the EP2 receptor couples to a heterotrimeric Gs protein complex, which consists of α, β, and γ subunits. bohrium.comnih.gov The binding of this compound stabilizes an active conformation of the EP2 receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. teachmephysiology.comnih.gov This nucleotide exchange is the molecular switch that activates the Gs protein. teachmephysiology.com Cryo-electron microscopy studies have provided insights into the structural basis of this activation, revealing how agonists like Evatanepag induce distinct conformational changes in the receptor to facilitate Gs protein coupling. researchgate.netresearchgate.net

The binding of GTP to the Gαs subunit induces a conformational change within the G protein complex, leading to the dissociation of the activated Gαs subunit from the Gβγ dimer. nih.govteachmephysiology.com Both the Gαs-GTP complex and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. teachmephysiology.comnih.gov This dissociation is a critical step in amplifying the initial signal generated by the binding of this compound to its receptor.

Downstream Intracellular Signaling Cascades

The dissociated Gαs subunit initiates a well-defined downstream signaling cascade that is central to the effects of this compound. nih.gov

The primary effector of the activated Gαs subunit is adenylyl cyclase (AC), a membrane-bound enzyme. nih.govwikipedia.org The Gαs-GTP complex binds to and activates AC, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgebi.ac.uk This leads to an increase in the intracellular concentration of cAMP, a ubiquitous second messenger that plays a crucial role in numerous cellular processes. nih.gov

The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key downstream effector. nih.govnih.gov cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. nih.gov These catalytic subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to a cellular response. nih.govebi.ac.uk

In addition to PKA, cAMP can also directly activate another important signaling molecule known as the Exchange protein directly activated by cAMP (EPAC). nih.govnih.gov EPAC functions as a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2. frontiersin.org Upon binding cAMP, EPAC undergoes a conformational change that allows it to activate Rap proteins, which in turn regulate various cellular processes, including cell adhesion and proliferation. nih.govfrontiersin.org

Structural Elucidation of Receptor-Ligand Interactions

The binding of Evatanepag to the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) has been characterized at a molecular level, offering a blueprint for its potent and selective agonistic activity. These structural studies are fundamental to understanding how Evatanepag initiates downstream signaling cascades.

Structural Data for Evatanepag-EP2-Gs Complex
PDB ID 7cx4 pdbj.org
EMDB ID EMD-30491 pdbj.org
Method Cryo-Electron Microscopy nih.govpdbj.org
Overall Resolution 2.9 Å researchgate.net
Components Prostaglandin E2 receptor EP2 subtype, Guanine nucleotide-binding protein G(s) subunit alpha, G(I)/G(S)/G(T) subunit beta-1, G(T) subunit gamma-1 pdbj.org

Conformational Changes Induced by Evatanepag Binding

The binding of Evatanepag into the orthosteric pocket of the EP2 receptor induces significant conformational changes that are essential for its activation. researchgate.net A key structural rearrangement involves the pyridine (B92270) ring of Evatanepag, which leads to notable movements in the receptor's transmembrane (TM) helices. researchgate.net Specifically, the interaction between Evatanepag and residues such as S305 in TM7 and I309 in TM7 causes a downward shift of the entire TM7 helix. researchgate.net This movement results in a wider separation between S308 at position 7.46 and T82 at position 2.54, contributing to the opening of the intracellular cavity required for G protein binding and activation. researchgate.net

Insights into Agonist Selectivity and G Protein Coupling Mechanisms

The structural studies of the Evatanepag-EP2-Gs complex have revealed an unconventional mechanism for receptor activation and G protein coupling. nih.govpdbj.org Unlike many other Class A G protein-coupled receptors (GPCRs), the activation of EP2 by Evatanepag does not rely on the canonical W 6.48 "toggle switch". nih.govpdbj.orgresearchgate.net Instead, the receptor couples to the Gs protein primarily through its helix 8. nih.govpdbj.orgebi.ac.uk This distinct mechanism is a key feature of the EP2 receptor's function. researchgate.netresearchgate.net

The selectivity of Evatanepag for the EP2 receptor over other EP receptor subtypes is governed by specific molecular interactions within the ligand-binding pocket. researchgate.netpdbj.org The unique shape and chemical properties of Evatanepag allow it to form favorable contacts with specific amino acid residues in the EP2 binding site that are not conserved in other EP receptors. researchgate.net For instance, Evatanepag is approximately 64-fold more selective for the EP2 receptor than for the EP4 receptor. nih.gov This selectivity is crucial for its targeted therapeutic effects, such as the localized stimulation of bone formation. researchgate.netinvivochem.com The structural insights gained from the cryo-EM structures are vital for the rational design of new drugs targeting the PGE2 signaling system. pdbj.orgrcsb.orgresearchgate.net

Preclinical Pharmacological Research: Investigating Biological Activities

In Vitro Cellular Research Models

Analysis of Intracellular cAMP Accumulation in Cellular Systems (e.g., HEK-293 cells)

Evatanepag's agonism of the EP2 receptor, a G-protein coupled receptor, initiates downstream signaling cascades, a key one being the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). plos.orgnih.gov Studies using Human Embryonic Kidney 293 (HEK-293) cells have been instrumental in quantifying this effect. medchemexpress.comfrontiersin.org

In HEK-293 cells engineered to express the human EP2 receptor, Evatanepag (B1671788) has been shown to potently stimulate cAMP production. Research indicates that Evatanepag treatment (0.1 nM–10 μM for 12 minutes) leads to a significant increase in intracellular cAMP levels. medchemexpress.com The potency of this action is demonstrated by a reported half-maximal effective concentration (EC50) of 2.8 nM for cAMP induction. caymanchem.comnih.govglpbio.com Another study reported an IC50 value of 50 nM for the same effect in HEK-293 cells. medchemexpress.cominvivochem.com This confirms that Evatanepag effectively activates the EP2 receptor, leading to the engagement of the adenylyl cyclase pathway and subsequent cAMP synthesis. researchgate.net

Table 1: Potency of Evatanepag and Related Compounds in cAMP Accumulation Assays

CompoundCell LineParameterValue (nM)
Evatanepag (CP-533,536)HEK-293IC5050 medchemexpress.cominvivochem.com
CP-544,326 (Active metabolite of Taprenepag)HEK-293 (expressing human EP2)EC502.8 caymanchem.comnih.govglpbio.com
Evatanepag (CP-533,536)Not SpecifiedEC500.3 medkoo.cominvivochem.com

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximal effect. Data is compiled from multiple research sources.

Studies on Mast Cell Activity Modulation

A significant area of preclinical investigation for Evatanepag has been its ability to modulate the activity of mast cells, which are key players in allergic and inflammatory responses. nih.govclevelandclinic.org

Activation of mast cells via the high-affinity IgE receptor, FcεRI, leads to degranulation and the release of inflammatory mediators like histamine. frontiersin.orgwikipedia.org Research has demonstrated that Evatanepag can effectively inhibit this process.

In studies using human leukemic mast cells (LAD2) and a rat basophilic leukemia cell line (RS-ATL8) engineered to express the human FcεRI, Evatanepag demonstrated a dose-dependent inhibition of degranulation induced by immunological stimuli. invivochem.comnih.gov Specifically, pre-treatment with Evatanepag (at a concentration of 10 nM for 30 minutes) was shown to inhibit hFcεRI-induced mast cell degranulation. medchemexpress.cominvivochem.com In the RS-ATL8 cell line, Evatanepag inhibited degranulation with a maximum effect of 46% observed at a concentration of 10⁻⁸ M. nih.gov This inhibitory effect was observed in response to both mouse and human IgE-mediated activation, highlighting the cross-species applicability of this mechanism. researchgate.net

The process of degranulation was quantified by measuring the release of the granular enzyme β-hexosaminidase. nih.gov The inhibitory effect of Evatanepag was compared against the degranulation triggered by stimuli in the absence of the compound. nih.gov

The inhibitory action of Evatanepag on mast cells is directly linked to its function as an EP2 receptor agonist. nih.gov The binding of Evatanepag to the EP2 receptor on mast cells initiates a signaling cascade that counteracts the activation signals from the FcεRI receptor.

The primary mechanism involves the EP2 receptor-mediated increase in intracellular cAMP. nih.gov Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This PKA-mediated phosphorylation is believed to interfere with the signaling pathways essential for mast cell degranulation, such as those involving calcium mobilization. wikipedia.org By elevating cAMP, Evatanepag effectively stabilizes the mast cell, preventing the fusion of histamine-containing vesicles with the cell membrane and the subsequent release of their contents. clevelandclinic.orgwikipedia.org This selective activation of the EP2 receptor provides a targeted approach to prevent mast cell-driven pathological changes seen in conditions like allergic asthma. nih.gov

Assessment of Specific Cell Line Responses to Evatanepag Agonism

Beyond HEK-293 and mast cell lines, the response to Evatanepag has been assessed in other specific cellular contexts. The compound's primary pharmacological effect, agonism of the EP2 receptor, makes it a tool to study EP2-mediated responses in various cells. drugbank.com

For instance, the rat basophilic leukemic humanized cell line RS-ATL8, which expresses the human high-affinity IgE receptor (hFcεRI), was used to confirm the inhibitory effects on degranulation. nih.gov In this cell line, Evatanepag dose-dependently inhibited hFcεRI-induced degranulation, with the effect plateauing at a concentration of 10⁻⁹ M. nih.gov

The compound's activity has also been characterized in adipocytes, where cAMP signaling plays a crucial role in processes like lipolysis. nih.gov While direct studies with Evatanepag in adipocytes are not detailed, the known mechanism of increasing cAMP suggests it would influence these pathways. nih.gov

In Vivo Animal Research Models

The biological activities of Evatanepag observed in vitro have been further investigated in several in vivo animal models. These studies have primarily focused on its effects on bone formation and allergic inflammation.

In rat models of fracture healing, a single, locally administered dose of Evatanepag has been shown to promote the healing of fractures. medkoo.cominvivochem.com When injected directly into the marrow cavity of the tibia in rats, Evatanepag led to a dose-dependent increase in bone area, bone mineral content, and bone mineral density. medchemexpress.com

To explore its anti-inflammatory and mast cell-stabilizing effects, Evatanepag was studied in a mouse model of allergic airway inflammation. medchemexpress.cominvivochem.com In house dust mite (HDM)-sensitized BALB/c mice, intranasal administration of Evatanepag was found to reduce the increased lung resistance in response to methacholine (B1211447), a marker of airway hyperreactivity. medchemexpress.cominvivochem.com This protective effect against aeroallergen-induced responses was observed at a specific dose, further validating the potential of EP2 agonism to inhibit mast cell activity in vivo. invivochem.com

Additionally, the active metabolite of the prodrug Taprenepag, CP-544,326, which is structurally related to Evatanepag, has been evaluated in rabbit, canine, and marmoset models of glaucoma. caymanchem.com

Table 2: Summary of In Vivo Animal Models Used in Evatanepag Research

Animal ModelResearch FocusKey Findings
Rats (Fracture Model)Bone HealingA single local dose promoted fracture healing. medkoo.cominvivochem.com
Rats (Intra-marrow injection)Bone FormationDose-dependently increased bone area, mineral content, and density. medchemexpress.com
Mice (HDM-sensitized)Allergic Airway InflammationReduced airway hyperreactivity to methacholine. medchemexpress.cominvivochem.com
Rabbits, Dogs, Marmosets (Glaucoma Models)Intraocular PressureThe related compound CP-544,326 reduced intraocular pressure. caymanchem.com

Skeletal System Research

Investigations into the skeletal system have highlighted Evatanepag's role as a stimulator of bone growth and repair. medchemexpress.com As a selective EP2 receptor agonist, it leverages the known anabolic effects of the PGE2 signaling pathway in bone tissue. invivochem.commedchemexpress.com

Preclinical studies have consistently demonstrated that Evatanepag induces localized bone formation. medchemexpress.commedchemexpress.com Research indicates that the compound is a potent stimulator of this process, with an in vitro half-maximal effective concentration (EC50) of 0.3 nM. invivochem.com In vivo experiments in rat models, involving direct injection into the marrow cavity of the tibia, have confirmed its ability to promote bone formation. medchemexpress.com This anabolic activity is central to its potential applications in conditions requiring bone regeneration. medchemexpress.com

Evatanepag has shown considerable promise in accelerating the healing of bone fractures in rodent models. invivochem.com Studies in rats indicate that a single, localized administration of the compound can effectively heal fractures. invivochem.com This suggests a potential therapeutic approach for fracture treatment, leveraging the compound's ability to stimulate bone repair processes directly at the site of injury. invivochem.commedchemexpress.com

The mechanism by which Evatanepag enhances bone mass is linked to its function as a selective EP2 receptor agonist. invivochem.com Activation of the EP2 receptor by agonists like PGE2 is known to stimulate the activity of osteoblasts, the cells responsible for forming new bone tissue. physio-pedia.commedsciencegroup.us Preclinical studies have quantified the effects of Evatanepag on key bone parameters. In one study, a cross-section of the injection site in rats was analyzed, showing that Evatanepag produced a dose-dependent increase in total bone area, bone mineral content, and total bone mineral density when compared to vehicle-treated controls. invivochem.commedchemexpress.com

Table 1: Effect of Evatanepag on Bone Parameters in Rats This table summarizes the qualitative findings from preclinical studies on bone formation.

ParameterOutcome with Evatanepag Treatment
Total Bone Area Dose-dependent increase medchemexpress.com
Bone Mineral Content Dose-dependent increase medchemexpress.com
Bone Mineral Density Dose-dependent increase medchemexpress.com

Respiratory System Research

In addition to its effects on the skeletal system, preclinical research has explored the role of Evatanepag in the respiratory system, particularly in the context of allergic airway diseases. nih.gov The focus has been on its ability to modulate mast cell activity and airway reactivity through EP2 receptor agonism. invivochem.comnih.gov

Evatanepag has been shown to reduce airway hyper-responsiveness (AHR), a key feature of asthma. nih.govnih.gov In murine models of allergic asthma, activation of the EP2 receptor is associated with minimizing airway hyper-reactivity and inflammation. nih.gov Specifically, in a study involving mice sensitized to house dust mite (HDM) aeroallergens, intranasal administration of Evatanepag (CP-533536) was found to reduce the AHR that occurs in response to a methacholine challenge. invivochem.comnih.gov This suggests that targeting the EP2 receptor could be a valid strategy for controlling the airway dysfunction seen in allergic asthma. nih.gov

Further investigation into Evatanepag's respiratory effects has focused on its impact on lung resistance (RL), a direct measure of airway obstruction. nih.gov In studies using HDM-sensitized mice, local administration of Evatanepag prevented the increase in lung resistance driven by the aeroallergen. invivochem.comnih.gov One study noted that a specific dose prevented the aeroallergen-driven increase in RL, resulting in reactivity that was approximately half of that measured in untreated mice. nih.gov This effect was observed in parallel with the compound's ability to reduce mast cell activity, confirming the link between EP2 agonism and the suppression of airway hyper-reactivity. nih.gov

Table 2: Effect of Evatanepag on Airway Response in HDM-Sensitized Mice This table presents findings from a preclinical allergic model.

Treatment GroupKey FindingCitation
Evatanepag (0.3 mg/kg, intranasal) Prevented aeroallergen-driven increase in lung resistance (RL) to methacholine. invivochem.comnih.gov
Evatanepag (3 mg/kg, intranasal) This dose did not prevent the increase in lung resistance. nih.gov

Other Investigational Disease Models

Participation in Arachidonic Acid Metabolic Pathways (e.g., in osteosarcoma)

The arachidonic acid (AA) metabolic pathway is a critical biological cascade that produces a variety of lipid mediators, including prostaglandins. This pathway begins when the enzyme phospholipase A2 liberates arachidonic acid from the cell membrane. nih.gov Subsequently, cyclooxygenase (COX) enzymes, particularly COX-2, metabolize AA into prostanoids. nih.gov One of the key products, Prostaglandin (B15479496) E2 (PGE2), exerts its effects by binding to one of four G protein-coupled receptors: EP1, EP2, EP3, and EP4. nih.govemory.edu Evatanepag sodium is a selective agonist for the EP2 receptor subtype. drugbank.commedchemexpress.com

In the context of oncology, particularly osteosarcoma, the arachidonic acid metabolic pathway has been identified as a significant area of investigation. Research indicates that genes involved in AA metabolism are abnormally expressed in osteosarcoma, a rare and aggressive bone tumor. nih.govnih.gov A high expression level of arachidonic acid metabolism-related genes (AAMRGs) has been suggested to be a biomarker for a poor prognosis in osteosarcoma patients. nih.gov The link between the AA pathway and osteosarcoma provides a rationale for exploring therapeutic agents that target its components. Since PGE2 is a dominant product of COX-2 in many pathological states and this compound directly activates the EP2 receptor, its mechanism is intrinsically linked to this metabolic pathway. nih.govemory.edu

Bioinformatic analyses have identified specific AAMRGs that serve as a prognostic signature in osteosarcoma. nih.govnih.gov The performance of a prognostic model based on these genes was evaluated, demonstrating its potential value. nih.govnih.gov

Table 1: Prognostic Arachidonic Acid Metabolism-Related Genes (AAMRGs) in Osteosarcoma

Gene Symbol Full Name Role in Prognostic Model
CD36 CD36 Molecule Component of AAMRGs prognostic signature nih.gov
CLDN11 Claudin 11 Component of AAMRGs prognostic signature nih.gov
STOM Stomatin Component of AAMRGs prognostic signature nih.gov
EPYC Epiphycan Component of AAMRGs prognostic signature nih.gov
PANX3 Pannexin 3 Component of AAMRGs prognostic signature nih.gov
Exploration of Potential in Ocular Hypertension Research

Ocular hypertension (OHT), characterized by elevated intraocular pressure (IOP), is the primary modifiable risk factor for glaucoma, a neurodegenerative disease that leads to irreversible blindness. frontiersin.orgsciencepublishinggroup.com Elevated IOP results from an imbalance between the production of aqueous humor and its drainage from the anterior chamber of the eye. sciencepublishinggroup.com Consequently, a major focus of glaucoma research is the development of therapeutic agents that can effectively lower IOP. frontiersin.org

The prostaglandin EP2 receptor has emerged as a key therapeutic target for lowering IOP. Activation of the EP2 receptor is understood to increase the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways. eyewiki.org This mechanism has led to the investigation of selective EP2 receptor agonists as potential treatments for OHT and glaucoma. eyewiki.org

Preclinical research using various animal models of ocular hypertension has been crucial in validating this therapeutic approach. These models often involve inducing elevated IOP to mimic the conditions of glaucoma. plos.orgmdpi.comarvojournals.org While research on Evatanepag in this specific context is not extensively published, the validation of other selective EP2 agonists in preclinical and clinical settings underscores the potential of this drug class. For instance, Omidenepag isopropyl, another selective EP2 agonist, has been approved for use in several countries and has demonstrated significant IOP reduction in clinical studies. eyewiki.org

Table 2: Research Findings for EP2 Agonists in Ocular Hypertension Models

Compound/Drug Class Model Key Findings
Omidenepag isopropyl (EP2 Agonist) Patients with POAG or OHT Mean IOP reduction from 23.78 mmHg to 17.81 mmHg at 4 weeks. eyewiki.org
PF-04217329 (EP2 Agonist Prodrug) Preclinical models of glaucoma Demonstrated reduction in intraocular pressure. sciencepublishinggroup.com
Aganepag isopropyl (EP2 Agonist) Under investigation Investigated as a topical IOP-lowering medication. eyewiki.org
Taprenepag isopropyl (EP2 Agonist) Under investigation Investigated as a topical IOP-lowering medication. eyewiki.org
Implications for Neurodegenerative and Inflammatory Processes mediated by EP2

The EP2 receptor, the specific target of this compound, is significantly implicated in the molecular and cellular mechanisms of various inflammation-associated diseases, including neurodegenerative and neuroinflammatory conditions. nih.gov Prostaglandin E2 (PGE2) signaling via the EP2 receptor is known to contribute to tumorigenesis, oxidative stress, and neurotoxicity. nih.gov Preclinical studies suggest that the EP2 receptor mediates damaging inflammatory events, and its selective inhibition could mitigate these effects. alzdiscovery.org

The role of EP2 signaling has been investigated in several preclinical models of neurological disease:

Amyotrophic Lateral Sclerosis (ALS): In a mouse model of familial ALS (G93A SOD), the EP2 receptor was found to be induced in astrocytes and microglia. nih.gov Genetic deletion of the EP2 receptor in these mice led to improved motor strength, extended survival, and a significant reduction in proinflammatory enzymes like COX-1, COX-2, and inducible nitric oxide synthase. nih.gov This suggests that EP2 signaling helps regulate a cassette of proinflammatory genes involved in neurodegeneration. nih.gov

Status Epilepticus: Following prolonged seizures, COX-2 levels increase, leading to more PGE2 production. emory.edu This PGE2 acts on EP2 receptors, upregulating inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which in turn can induce more COX-2. emory.edu This creates a self-reinforcing inflammatory cycle that may contribute to chronic neuroinflammation and neuronal injury. emory.edu In a mouse model, administration of a selective EP2 antagonist reduced delayed mortality, brain inflammation, and neurodegeneration in the hippocampus. emory.edu

General Neuroinflammation: EP2 activation is associated with maladaptive inflammatory responses. alzdiscovery.org It can influence the metabolic state of myeloid cells, leading to mitochondrial dysfunction. alzdiscovery.org The pathogenic actions of COX-2 are often attributed to PGE2 signaling through the EP2 receptor, making selective modulation of this receptor a more specific anti-inflammatory strategy than broad COX inhibition. nih.gov

These findings highlight the critical role of the EP2 receptor as a node in inflammatory and neurodegenerative processes. nih.gov

Table 3: Summary of EP2 Receptor Modulation in Preclinical Disease Models

Disease Model Type of Modulation Observed Outcome
Amyotrophic Lateral Sclerosis (G93A SOD mice) Genetic Deletion of EP2 Receptor Improved motor strength, extended survival, reduced proinflammatory gene expression. nih.gov
Status Epilepticus (Pilocarpine mouse model) Pharmacological Antagonism of EP2 Receptor Reduced delayed mortality, decreased brain inflammation, and provided neuroprotection in the hippocampus. emory.edu
Alzheimer's Disease (Preclinical models) EP2 Receptor Deficiency Reduced oxidative stress and beta-amyloid formation. wikipedia.org
Innate Immunity (Lipopolysaccharide model) Genetic Deletion of EP2 Receptor Reduced expression of proinflammatory genes. nih.gov

Advanced Research Methodologies and Computational Approaches

In Silico and Computational Pharmacology

Computational, or in silico, methods are instrumental in modern drug discovery, offering predictive insights into a compound's efficacy and potential liabilities before extensive laboratory testing. nih.govjapsonline.com These approaches save considerable time and resources by modeling complex biological interactions. japsonline.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gardp.orgresearchgate.net This method is crucial for understanding how a ligand like Evatanepag (B1671788) sodium interacts with its biological target, the EP2 receptor. gardp.org By simulating the binding process, researchers can identify the key amino acid residues in the receptor's active site that are essential for binding and subsequent biological activity. researchgate.net These simulations calculate the binding affinity and conformation of the ligand within the receptor's binding site, providing a "docking pose." gardp.org

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex compared to the static picture provided by molecular docking. gardp.org These simulations model the movement of every atom in the system over time, providing insights into the stability of the ligand-receptor interaction and the conformational changes that may occur upon binding. gardp.orgiphy.ac.cneventscribe.net For sodium-containing compounds, MD simulations can be particularly complex, as seen in studies of other sodium compounds where the behavior of the sodium ion and its influence on molecular interactions are critical. iphy.ac.cnkoreascience.kr

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize drug candidates. gardp.org This approach is fundamental to the development of selective compounds like Evatanepag. By understanding the architecture of the EP2 receptor's binding site, medicinal chemists can design molecules with improved affinity and selectivity. nih.gov This iterative process involves designing a compound, predicting its binding mode through computational methods, synthesizing the compound, and then experimentally testing its activity, with the results feeding back into further design improvements. gardp.org

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. patsnap.comarchivesofmedicalscience.com This method has been widely used for drug repositioning, which aims to find new uses for existing drugs. patsnap.com In the context of the COVID-19 pandemic, extensive virtual screening efforts were undertaken to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. patsnap.comarchivesofmedicalscience.comfrontiersin.orgnih.govnih.gov

One such study performed structure-based virtual screenings on the ChEMBL database, which contains a vast number of compounds. patsnap.com Through a screening of over 1.4 million compounds, 64 potential drugs were identified with high predicted binding affinity to Mpro. patsnap.com Subsequent docking simulations suggested that 28 of these, including preclinical compounds, could be effective anti-SARS-CoV-2 drug candidates. patsnap.com This highlights the power of virtual screening in rapidly identifying potential therapeutic agents from large compound libraries. patsnap.comarchivesofmedicalscience.com

Preclinical Pharmacokinetic and Disposition Research (ADME)

Preclinical studies focusing on Absorption, Distribution, Metabolism, and Excretion (ADME) are critical for evaluating the pharmacokinetic properties of a drug candidate. bioline.org.brfrontiersin.org These studies provide essential information on how the body processes a compound, which is vital for predicting its in vivo performance. nih.gov

In vitro ADME assays are a cornerstone of early drug development, offering a rapid and cost-effective way to assess a compound's pharmacokinetic profile. admescope.comnih.gov One of the key parameters evaluated is metabolic stability, which is often assessed using liver microsomes. bioline.org.brnih.govmdpi.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) family. nih.gov

The stability of a compound in the presence of liver microsomes provides an indication of its potential for hepatic clearance and its likely half-life in the body. bioline.org.brnih.gov For instance, a study on two novel peptoid-based compounds found that they were relatively stable when incubated with liver microsomes, with half-lives greater than two hours, suggesting low to medium clearance. mdpi.com This type of assay is crucial for ranking and selecting compounds with favorable metabolic profiles for further development. nih.gov

Target Engagement Methodologies

Understanding and confirming that a drug molecule binds to its intended target within a cellular environment is fundamental to drug discovery. nih.gov Evatanepag is a selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), a G protein-coupled receptor (GPCR). medchemexpress.commedchemexpress.comgenome.jp Various advanced methodologies are employed to confirm and quantify this interaction.

Cell-based assays are critical for evaluating a compound's effect in a biologically relevant context. For GPCR agonists like Evatanepag, functional assays are used to measure the downstream signaling events that occur after the drug binds to its receptor. One such study demonstrated that Evatanepag stimulates an increase in intracellular cyclic AMP (cAMP) in HEK-293 cells, which is a hallmark of EP2 receptor activation. medchemexpress.com This assay provides a quantitative measure of the compound's potency at the cellular level. medchemexpress.com

Functional Activity of Evatanepag in a Cell-Based Assay medchemexpress.com
AssayCell LineEndpointResult (IC₅₀)
cAMP AccumulationHEK-293Increase in intracellular cAMP50 nM

To directly confirm that a drug binds to its intended protein target in cells, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. cetsa.org CETSA operates on the principle of ligand-induced thermal stabilization; a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. nih.gov In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. researchgate.net The amount of the target protein remaining in the soluble fraction after heat treatment is quantified, often by Western blotting or mass spectrometry. cetsa.orgnih.gov An increase in the amount of soluble protein at higher temperatures in drug-treated cells compared to control cells indicates direct target engagement. researchgate.net This method is invaluable for verifying that a compound interacts with its intended target within the complex environment of a living cell. nih.govcetsa.org

Biophysical techniques such as Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are used to monitor molecular interactions in real-time within living cells. diva-portal.orgnih.gov These methods are particularly well-suited for studying the dynamics of GPCR signaling. frontiersin.org

FRET measures energy transfer between two fluorescent molecules (fluorophores), a donor and an acceptor. nih.gov When these two molecules are in close proximity (typically 1-10 nanometers), excitation of the donor fluorophore can result in the non-radiative transfer of energy to the acceptor, which then fluoresces. nih.gov This phenomenon can be used to study protein-protein interactions, such as the association of a GPCR with other signaling proteins. frontiersin.org

BRET functions on a similar principle but uses a bioluminescent enzyme (like a luciferase) as the energy donor and a fluorescent protein as the acceptor. diva-portal.org A common application for GPCRs is the BRET-based G protein dissociation assay. In this setup, the Gα subunit of a G protein is fused to a luciferase and the Gγ subunit is fused to a fluorescent protein. diva-portal.org In the resting state, the subunits are together, and a BRET signal is detected. diva-portal.org Upon activation by an agonist like Evatanepag, the G protein dissociates, separating the donor and acceptor and causing a decrease in the BRET signal. diva-portal.org This provides a direct, dynamic readout of receptor activation.

The quantitative assessment of a drug's interaction with its target is essential for understanding its pharmacological profile. Receptor occupancy, which describes the fraction of receptors bound by a drug at a given concentration, is a key determinant of the biological response. This is often quantified by measuring a compound's potency in functional assays. The half-maximal effective concentration (EC₅₀) is a standard measure, representing the concentration of a drug that produces 50% of the maximum possible effect. For Evatanepag, a potent EC₅₀ value has been established, indicating a high affinity for the EP2 receptor. medkoo.comglpbio.comadooq.com

In Vitro Potency of Evatanepag medkoo.comglpbio.comadooq.com
ParameterValueDescription
EC₅₀0.3 nMThe concentration of Evatanepag that elicits 50% of the maximal response in an EP2 receptor agonist assay.

The stability of the ligand-receptor complex is another critical attribute. As previously described, techniques like CETSA provide a direct method for assessing this stability. cetsa.org The thermal stabilization of the target protein upon ligand binding is a direct reflection of the stability of the complex formed between the drug and its target protein. nih.gov Together, quantitative measures of potency (EC₅₀/IC₅₀) from functional assays and direct biophysical measurements of binding and stability provide a comprehensive understanding of a drug's target engagement profile.

Future Research Directions and Translational Scientific Implications

Elucidating Novel EP2 Receptor-Mediated Physiological and Pathological Roles

The EP2 receptor, a Gαs-protein coupled receptor, is expressed throughout the body, including the brain and uterus, and plays a multifaceted role in both health and disease. nih.gov Activation of the EP2 receptor by its endogenous ligand, PGE2, stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). abcam.com This signaling cascade is involved in a variety of physiological processes.

Future research leveraging selective EP2 agonists like evatanepag (B1671788) sodium can further delineate the receptor's function in various systems. For instance, in the nervous system, EP2 receptor activation has shown both neuroprotective and neuroinflammatory effects. nih.govpatsnap.com It can modulate synaptic plasticity and cognitive functions, suggesting a role in learning and memory. emory.edunih.gov Conversely, it is also implicated in neuroinflammation, which is a factor in neurodegenerative diseases like Alzheimer's. abcam.compatsnap.com The use of selective agonists will be crucial in dissecting these opposing roles.

In the context of disease, the EP2 receptor is a key player in inflammation and cancer. nih.govemory.edu It can promote chronic inflammation by influencing T-cell differentiation and the recruitment of immune cells. nih.gov In oncology, EP2 receptor activation is linked to tumor growth, metastasis, and the modulation of the tumor microenvironment. nih.govemory.edu Conversely, some studies suggest beneficial anti-inflammatory effects and a role in bone healing and reducing intraocular pressure. nih.govacs.org

Table 1: Selected Physiological and Pathological Roles of the EP2 Receptor

System/Condition Physiological/Pathological Role of EP2 Receptor Activation Key Signaling Pathways References
Nervous System Neuroprotection, neuroplasticity, spatial learning, neuroinflammation, pain perception. cAMP-PKA, cAMP-Epac, β-arrestin. nih.govemory.edunih.govwikipedia.org
Inflammation Pro-inflammatory responses (e.g., increased IL-23), anti-inflammatory effects in certain contexts. Gαs-cAMP, β-arrestin. nih.govabcam.comwikipedia.org
Cancer Tumor growth, metastasis, angiogenesis, modulation of tumor microenvironment. Gαs-cAMP, β-arrestin, PI3K/Akt. nih.govemory.eduspandidos-publications.com
Bone Anabolic activity, promotion of bone healing. cAMP-mediated signaling. nih.govpnas.org
Cardiovascular System Vasodilation, regulation of blood pressure. Gαs-cAMP. abcam.comfrontiersin.org
Reproductive System Uterine smooth muscle relaxation. Gαs-cAMP. nih.govnih.gov
Kidney Regulation of sodium metabolism and fluid reabsorption. Gs proteins. emory.edufrontiersin.org

| Immune System | Modulation of immune cell function (e.g., mast cells, T-cells). | cAMP-PKA, PI3K-Akt. | emory.edunih.gov |

Development of Enhanced Research Tools for EP2 Agonist Studies

The study of EP2 receptor function has historically been aided by genetic knockout models and a limited number of pharmacological tools. nih.govspandidos-publications.com While EP2-knockout mice have been instrumental, they can present complications such as hypertension. spandidos-publications.com The development of highly selective small-molecule agonists and antagonists is therefore crucial for more precise investigations. spandidos-publications.com

Early research often utilized non-selective compounds like AH6809, which also acts on other prostanoid receptors, limiting its utility for in vivo studies. spandidos-publications.com The advent of selective EP2 agonists, including those with non-prostanoid structures like evatanepag (also known as CP-533,536), has been a significant step forward. nih.govnih.govcam.ac.uk

Future efforts should focus on creating an even more diverse and refined toolkit. This includes:

Developing agonists with varying potencies and efficacies: This would allow for a more nuanced exploration of dose-dependent effects and receptor signaling.

Creating fluorescently labeled or radiolabeled agonists: These tools would be invaluable for receptor localization studies, trafficking assays, and in vivo imaging.

Designing biased agonists: These are ligands that preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent). This would be a powerful approach to dissect the distinct downstream effects of EP2 receptor activation. emory.edu

Strategies for Optimizing EP2 Agonist Selectivity and Efficacy for Research Applications

The selectivity of an EP2 agonist is paramount for its utility as a research tool. The EP2 receptor shares its endogenous ligand, PGE2, with three other EP receptor subtypes (EP1, EP3, and EP4). nih.gov While the amino acid identity between these receptors is only 20-30%, achieving high selectivity can be challenging. nih.gov Notably, the EP4 receptor is also coupled to Gαs-protein and mediates similar cAMP signaling, leading to some overlapping functional roles. nih.gov

Strategies for optimizing selectivity and efficacy include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of existing agonists like evatanepag and assessing the impact on binding affinity and functional activity at the EP2 receptor versus other prostanoid receptors.

Computational Modeling and Docking: Utilizing the crystal structures of EP2 and related receptors to rationally design novel compounds with improved fit and interaction profiles within the EP2 binding pocket. Recent cryo-EM structures have revealed key residues that differentiate the binding sites of EP2 and EP4, offering a roadmap for designing more selective antagonists and potentially agonists. biorxiv.org

Allosteric Modulation: Developing positive allosteric modulators (PAMs) that bind to a site on the receptor distinct from the orthosteric ligand-binding site. PAMs can enhance the affinity and/or efficacy of the endogenous ligand, offering a more subtle and potentially more physiologically relevant way to modulate receptor activity.

One example of a selective EP2 agonist is PGN-9856, which has demonstrated high affinity and potency at the human EP2 receptor with minimal activity at other prostanoid receptors. nih.gov

Contribution of Evatanepag Sodium Research to Broader GPCR Pharmacology Knowledge

The study of this compound and other EP2-selective ligands contributes significantly to our understanding of the broader G-protein coupled receptor (GPCR) superfamily. GPCRs are the largest family of membrane proteins and are the targets of a substantial portion of modern pharmaceuticals. nih.govselvita.com

Research on the EP2 receptor provides valuable insights into:

Signal Transduction Pathways: The EP2 receptor activates multiple downstream signaling pathways, including Gαs-cAMP-PKA, Gαs-cAMP-Epac, and G-protein-independent β-arrestin pathways. emory.edunih.gov Investigating how selective agonists like evatanepag engage these different pathways helps to unravel the complexities of GPCR signaling.

Biased Agonism: The concept of biased agonism, where a ligand can stabilize a specific receptor conformation that preferentially activates a subset of its downstream signaling pathways, is a key area of GPCR research. nih.govfrontiersin.org The multifaceted signaling of the EP2 receptor makes it an excellent model system for studying this phenomenon.

Allosteric Modulation and Sodium Ion Binding: The discovery of allosteric binding sites and the role of sodium ions in modulating GPCR activity are expanding our understanding of receptor function. nih.govbiorxiv.org High-resolution structures of GPCRs have revealed a sodium ion binding pocket that is crucial for maintaining the inactive state of the receptor. biorxiv.org Research into how ligands interact with these sites can inform the design of novel therapeutics for a wide range of GPCRs.

Receptor Dimerization and Crosstalk: GPCRs can form homodimers and heterodimers, and their signaling pathways can interact with those of other receptors, such as the epidermal growth factor receptor (EGFR). spandidos-publications.comnih.gov Studying the EP2 receptor in the context of these interactions provides a more holistic view of cellular signaling networks.

The continued investigation of this compound and the EP2 receptor will undoubtedly lead to a deeper understanding of fundamental biological processes and pave the way for the development of novel therapeutic strategies for a variety of human diseases.

Q & A

Q. What is the primary pharmacological target of evatanepag sodium, and how does its selectivity influence experimental design?

this compound is a selective EP2 receptor agonist with an EC₅₀ of 0.3 nM, as demonstrated in prostaglandin E2 (PGE2) pathway studies . Its selectivity necessitates careful validation of receptor specificity in experimental models. Researchers should:

  • Use competitive binding assays with EP2 and EP4 receptor antagonists (e.g., PF-04418948 for EP2) to confirm target engagement.
  • Include negative controls with EP4 agonists (e.g., ONO-AE1-437) to rule off-target effects.
  • Measure downstream cAMP levels, as EP2 activation is cAMP-dependent .

Q. What in vitro models are most appropriate for studying this compound’s role in fibrosis or bone formation?

Key models include:

  • Myofibroblast assays : Assess α-SMA and COL1 expression under TGF-β1 stimulation, with evatanepag concentrations ranging from 1–10,000 nM to capture dose-dependent effects .
  • Osteoblast cultures : Measure alkaline phosphatase (ALP) activity and mineralization nodules to evaluate bone formation. Dose optimization is critical, as high concentrations (>1,000 nM) may suppress activity due to receptor desensitization .

Q. How should researchers address variability in this compound’s dose-response curves across studies?

Variability often stems from differences in cell type, receptor density, or assay conditions. Mitigation strategies include:

  • Pre-testing receptor expression (e.g., qPCR for EP2 mRNA levels).
  • Standardizing serum-free conditions to minimize confounding factors in cell-based assays.
  • Replicating dose ranges (e.g., 1–100 nM for bone formation vs. 100–1,000 nM for fibrosis) to align with published protocols .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s dual role in promoting fibrosis and bone formation?

Contradictory findings (e.g., pro-fibrotic effects in lung fibroblasts vs. anti-fibrotic outcomes in hepatic models) may reflect tissue-specific receptor signaling or crosstalk with other pathways (e.g., TGF-β or Wnt). Researchers should:

  • Perform transcriptomic profiling (RNA-seq) to identify co-regulated genes in divergent models.
  • Use co-culture systems (e.g., fibroblasts with osteoblasts) to study paracrine interactions.
  • Validate findings in vivo using conditional EP2 knockout mice to isolate receptor-specific effects .

Q. How can pharmacokinetic (PK) challenges in this compound studies be addressed for translational research?

Evatanepag’s short half-life (<2 hours in rodents) and poor oral bioavailability require tailored methodologies:

  • Formulation : Use sustained-release nanoparticles or PEGylation to improve stability.
  • Dosing regimens : Subcutaneous administration at 0.1–1 mg/kg twice daily to maintain therapeutic plasma levels.
  • Biomarker monitoring : Measure urinary PGE2 metabolites or serum CTX-1 (bone resorption marker) to correlate exposure with efficacy .

Q. What statistical methods are recommended for analyzing this compound’s non-linear dose-response relationships?

Non-linear responses (e.g., biphasic α-SMA expression) demand advanced modeling:

  • Sigmoidal curve fitting : Use four-parameter logistic models (e.g., GraphPad Prism) to estimate EC₅₀ and Hill slopes.
  • ANOVA with post-hoc tests : Compare means across concentrations, adjusting for multiple comparisons (e.g., Tukey-Kramer).
  • Principal component analysis (PCA) : Identify clusters of phenotypic responses in high-throughput screens .

Q. How do researchers differentiate between direct EP2 agonism and indirect PGE2-mediated effects in this compound studies?

  • Pharmacological inhibition : Co-treat with COX-2 inhibitors (e.g., celecoxib) to block endogenous PGE2 synthesis.
  • Genetic knockdown : Use siRNA targeting EP2 receptors to confirm on-target activity.
  • Metabolite profiling : Quantify PGE2 levels via LC-MS/MS to rule out feedback loops .

Methodological Considerations

Q. What validation criteria ensure reproducibility in this compound’s in vivo efficacy studies?

  • Blinding and randomization : Essential to reduce bias in outcome assessments (e.g., micro-CT for bone density).
  • Power analysis : Aim for n ≥ 8/group to detect 30% differences in fibrosis markers (α = 0.05, β = 0.2).
  • Negative controls : Include vehicle-treated and EP2 antagonist cohorts .

Q. How should conflicting data on this compound’s therapeutic window be reconciled?

  • Meta-analysis : Pool data from published studies using random-effects models to assess heterogeneity.
  • Species-specific PK/PD modeling : Adjust dosing for interspecies differences in clearance rates.
  • Dose titration : Conduct pilot studies to identify optimal ranges for new applications (e.g., 10–300 nM for in vitro angiogenesis assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.